molecular formula C24H19N3O6S B12635790 2-[2-methoxy-4-[(3R,4'S)-2-oxo-4'-(thiophene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-3'-yl]phenoxy]acetamide

2-[2-methoxy-4-[(3R,4'S)-2-oxo-4'-(thiophene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-3'-yl]phenoxy]acetamide

Cat. No.: B12635790
M. Wt: 477.5 g/mol
InChI Key: YUWBOPDALJCCEO-YKSBVNFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-methoxy-4-[(3R,4’S)-2-oxo-4’-(thiophene-2-carbonyl)spiro[1H-indole-3,5’-4H-1,2-oxazole]-3’-yl]phenoxy]acetamide is a complex organic compound that features a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-methoxy-4-[(3R,4’S)-2-oxo-4’-(thiophene-2-carbonyl)spiro[1H-indole-3,5’-4H-1,2-oxazole]-3’-yl]phenoxy]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spiro[1H-indole-3,5’-4H-1,2-oxazole] core: This can be achieved through a cyclization reaction involving an indole derivative and an appropriate oxazole precursor under acidic or basic conditions.

    Introduction of the thiophene-2-carbonyl group: This step involves the acylation of the spiro core using thiophene-2-carbonyl chloride in the presence of a base such as pyridine.

    Methoxylation and phenoxyacetylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[2-methoxy-4-[(3R,4’S)-2-oxo-4’-(thiophene-2-carbonyl)spiro[1H-indole-3,5’-4H-1,2-oxazole]-3’-yl]phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[2-methoxy-4-[(3R,4’S)-2-oxo-4’-(thiophene-2-carbonyl)spiro[1H-indole-3,5’-4H-1,2-oxazole]-3’-yl]phenoxy]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[2-methoxy-4-[(3R,4’S)-2-oxo-4’-(thiophene-2-carbonyl)spiro[1H-indole-3,5’-4H-1,2-oxazole]-3’-yl]phenoxy]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **2-[2-methoxy-4-[(3R,4’S)-2-oxo-4’-(thiophene-2-carbonyl)spiro[1H-indole-3,5’-4H-1,2-oxazole]-3’-yl]phenoxy]ethanol
  • **2-[2-methoxy-4-[(3R,4’S)-2-oxo-4’-(thiophene-2-carbonyl)spiro[1H-indole-3,5’-4H-1,2-oxazole]-3’-yl]phenoxy]propanoic acid

Uniqueness

The uniqueness of 2-[2-methoxy-4-[(3R,4’S)-2-oxo-4’-(thiophene-2-carbonyl)spiro[1H-indole-3,5’-4H-1,2-oxazole]-3’-yl]phenoxy]acetamide lies in its spiro structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H19N3O6S

Molecular Weight

477.5 g/mol

IUPAC Name

2-[2-methoxy-4-[(3R,4'S)-2-oxo-4'-(thiophene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-3'-yl]phenoxy]acetamide

InChI

InChI=1S/C24H19N3O6S/c1-31-17-11-13(8-9-16(17)32-12-19(25)28)21-20(22(29)18-7-4-10-34-18)24(33-27-21)14-5-2-3-6-15(14)26-23(24)30/h2-11,20H,12H2,1H3,(H2,25,28)(H,26,30)/t20-,24+/m1/s1

InChI Key

YUWBOPDALJCCEO-YKSBVNFPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C2=NO[C@]3([C@H]2C(=O)C4=CC=CS4)C5=CC=CC=C5NC3=O)OCC(=O)N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NOC3(C2C(=O)C4=CC=CS4)C5=CC=CC=C5NC3=O)OCC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.